Cas no 117500-73-9 (2-Thiophenesulfonyl chloride, 3,5-dichloro-)

2-Thiophenesulfonyl chloride, 3,5-dichloro- is a reactive organosulfur compound primarily used as a versatile intermediate in organic synthesis. Its dichlorinated thiophene backbone enhances electrophilic reactivity, making it particularly useful in sulfonylation reactions for constructing complex heterocyclic frameworks. The presence of chlorine substituents at the 3- and 5-positions further increases its selectivity in cross-coupling and substitution reactions. This compound is valued for its stability under controlled conditions and its ability to introduce thiophene sulfonyl groups into target molecules efficiently. It finds applications in pharmaceutical and agrochemical research, where precise functionalization of sulfur-containing scaffolds is required. Proper handling under inert conditions is recommended due to its moisture sensitivity.
2-Thiophenesulfonyl chloride, 3,5-dichloro- structure
117500-73-9 structure
Product Name:2-Thiophenesulfonyl chloride, 3,5-dichloro-
CAS No:117500-73-9
MF:C4HCl3O2S2
MW:251.538535833359
CID:1210656
PubChem ID:85570396
Update Time:2025-05-19

2-Thiophenesulfonyl chloride, 3,5-dichloro- Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenesulfonyl chloride, 3,5-dichloro-
    • SCHEMBL7502645
    • CS-0491370
    • 117500-73-9
    • EN300-27721483
    • 3,5-dichlorothiophene-2-sulfonyl chloride
    • Inchi: 1S/C4HCl3O2S2/c5-2-1-3(6)10-4(2)11(7,8)9/h1H
    • InChI Key: HTZCYIZVUGIIAW-UHFFFAOYSA-N
    • SMILES: ClS(C1=C(C=C(S1)Cl)Cl)(=O)=O

Computed Properties

  • Exact Mass: 249.848355g/mol
  • Monoisotopic Mass: 249.848355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 70.8Ų

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Additional information on 2-Thiophenesulfonyl chloride, 3,5-dichloro-

Comprehensive Guide to 2-Thiophenesulfonyl chloride, 3,5-dichloro- (CAS No. 117500-73-9): Properties, Applications, and Market Insights

2-Thiophenesulfonyl chloride, 3,5-dichloro- (CAS No. 117500-73-9) is a specialized organic compound widely used in pharmaceutical and agrochemical research. This sulfonyl chloride derivative is known for its reactivity and versatility in synthesizing complex molecules. With the increasing demand for heterocyclic compounds in drug discovery, this chemical has gained significant attention from researchers and manufacturers alike.

The molecular structure of 3,5-dichloro-2-thiophenesulfonyl chloride features a thiophene ring substituted with two chlorine atoms and a reactive sulfonyl chloride group. This unique combination makes it a valuable intermediate in the synthesis of sulfonamide-based pharmaceuticals and crop protection agents. Recent studies highlight its potential in developing novel enzyme inhibitors, particularly in addressing antibiotic resistance – a hot topic in modern medicinal chemistry.

From a technical perspective, 2-Thiophenesulfonyl chloride, 3,5-dichloro- demonstrates excellent stability under standard storage conditions while maintaining high reactivity in controlled environments. Its electrophilic character at the sulfur center makes it particularly useful for nucleophilic substitution reactions, a property frequently explored in peptide modification and bioconjugation techniques. These applications align with current trends in targeted drug delivery systems and biopharmaceutical development.

The global market for thiophene derivatives like 117500-73-9 has seen steady growth, driven by expanding research in small molecule therapeutics and precision agriculture. Industry reports suggest particular demand from contract research organizations (CROs) working on next-generation antimicrobial agents and plant growth regulators. This compound's role in developing SDHI fungicides (succinate dehydrogenase inhibitors) has become increasingly relevant given the growing need for sustainable crop protection solutions.

Quality specifications for 3,5-dichloro-2-thiophenesulfonyl chloride typically require high purity levels (>98%) with strict control of residual solvents and byproducts. Advanced analytical techniques like HPLC-MS and NMR spectroscopy are commonly employed for characterization, addressing the pharmaceutical industry's stringent quality requirements. These protocols ensure the compound's suitability for GMP-compliant synthesis of active pharmaceutical ingredients (APIs).

Environmental and handling considerations for CAS 117500-73-9 follow standard laboratory safety protocols for reactive organosulfur compounds. While not classified as highly hazardous, proper storage in moisture-resistant containers under inert atmosphere is recommended to maintain stability. These precautions align with the chemical industry's increasing focus on green chemistry principles and sustainable manufacturing practices.

Recent patent literature reveals innovative applications of 2-Thiophenesulfonyl chloride, 3,5-dichloro- in developing kinase inhibitors for oncology treatments and allosteric modulators for neurological disorders. These developments correspond with trending research areas in personalized medicine and CNS drug discovery. The compound's versatility in creating diverse molecular architectures makes it particularly valuable in fragment-based drug design approaches.

From a synthetic chemistry perspective, 117500-73-9 offers several advantages: the chlorine substituents provide additional sites for further functionalization, while the sulfonyl chloride group serves as an excellent leaving group in nucleophilic aromatic substitution reactions. These characteristics have made it a popular choice for constructing molecular scaffolds in medicinal chemistry programs targeting protein-protein interactions – a cutting-edge area in drug discovery.

The analytical profile of 3,5-dichloro-2-thiophenesulfonyl chloride includes distinctive spectral features that facilitate reaction monitoring. The thiophene ring protons appear characteristically downfield in 1H NMR spectra, while the sulfonyl chloride moiety shows strong IR absorption around 1360-1390 cm-1. These analytical markers support quality control in multistep syntheses, particularly important for process chemistry optimization in pharmaceutical development.

Looking ahead, the applications of 2-Thiophenesulfonyl chloride, 3,5-dichloro- are expected to expand into emerging fields like proteolysis targeting chimeras (PROTACs) and covalent inhibitors. These innovative therapeutic modalities represent some of the most searched topics in current medicinal chemistry literature. The compound's ability to serve as both a warhead and linker component in such designs positions it as a valuable building block for next-generation therapeutics.

Supply chain dynamics for CAS 117500-73-9 reflect the broader specialty chemicals market, with lead times and pricing influenced by raw material availability and regional production capacities. Current market intelligence suggests growing interest from Asian manufacturers, coinciding with the region's expanding pharmaceutical outsourcing sector. This geographic shift aligns with global trends in research chemical distribution and contract manufacturing networks.

In conclusion, 2-Thiophenesulfonyl chloride, 3,5-dichloro- (CAS No. 117500-73-9) represents a strategically important intermediate with diverse applications across life sciences. Its unique chemical properties and versatility in organic synthesis ensure its continued relevance in addressing current challenges in drug discovery and agrochemical innovation. As research trends evolve toward more targeted therapeutic approaches and sustainable agricultural solutions, this specialized compound is well-positioned to play a significant role in scientific advancements.

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